4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride
Description
4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride is a versatile chemical compound with a wide range of applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in various fields.
Properties
IUPAC Name |
4-(butylaminomethyl)-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.ClH/c1-4-5-10-14-11-12-6-8-13(9-7-12)15(2)3;/h6-9,14H,4-5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDPJEBYZOGUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride typically involves the reaction of N,N-dimethylaniline with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability .
Chemical Reactions Analysis
4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride can be compared with other similar compounds, such as:
4-[(Butylamino)methyl]-N,N-dimethylaniline: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
N,N-Dimethylaniline: A simpler analog that lacks the butylamino group, resulting in different chemical behavior and applications.
Biological Activity
4-[(Butylamino)methyl]-N,N-dimethylaniline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and applications in scientific research and industry.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H20ClN
- Molecular Weight : 233.76 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of N,N-dimethylaniline with butylamine under controlled conditions. The reaction often requires a catalyst and is conducted at elevated temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest its potential application as an antimicrobial agent in pharmaceuticals and hygiene products.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Study: Breast Cancer Cell Line (MCF-7)
A study investigated the effects of varying concentrations of this compound on MCF-7 cells over a 48-hour period:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The results indicate a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound can bind to various receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
Applications in Research
This compound serves as a valuable tool in biochemical assays for studying enzyme interactions and cellular responses. Its versatility makes it suitable for various applications, including:
- Development of antimicrobial agents.
- Investigation of anticancer therapies.
- Synthesis of novel organic compounds for industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
